N-isopropyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities . The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry, known for its ability to modify the physical, chemical, and biological properties of molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with a trifluoromethyl group (-CF3) attached to one of the carbon atoms in the pyrimidine ring. Additionally, there would be a methoxyphenyl group and an isopropyl group attached to the pyrazole ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. For instance, the trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For instance, the trifluoromethyl group is highly electronegative, which could affect the polarity, acidity, and lipophilicity of the compound .Mechanism of Action
Properties
IUPAC Name |
5-(3-methoxyphenyl)-N-propan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2/c1-10(2)22-17(26)14-9-16-23-13(11-5-4-6-12(7-11)27-3)8-15(18(19,20)21)25(16)24-14/h4-10H,1-3H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFESAWTWBPJMNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC(=CC=C3)OC)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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